molecular formula C21H45O6P B106915 1-Octadecyl Lysophosphatidic Acid CAS No. 52977-29-4

1-Octadecyl Lysophosphatidic Acid

Número de catálogo: B106915
Número CAS: 52977-29-4
Peso molecular: 424.6 g/mol
Clave InChI: HUUYDUFSUADEJQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Octadecyl lysophosphatidic acid (1-octadecyl LPA) is an alkyl ether analog of lysophosphatidic acid (LPA), characterized by a saturated 18-carbon alkyl chain (stearic acid) at the sn-1 position of the glycerol backbone . Unlike acyl-linked LPA derivatives (e.g., 1-oleoyl LPA), the ether bond in 1-octadecyl LPA confers enhanced metabolic stability and distinct receptor-binding properties . This compound binds to G protein-coupled LPA receptors (LPAR1–6), mediating diverse biological responses, including platelet aggregation (EC₅₀ = 9 nM), smooth muscle contraction, and cell migration . Its role in pathological processes, such as cyst formation in HNF1B-deficient organisms, has also been implicated .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Octadecyl Lysophosphatidic Acid can be synthesized through the esterification of stearyl alcohol with lysophosphatidic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The product is then purified through column chromatography to obtain the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography, are common in industrial production .

Análisis De Reacciones Químicas

Types of Reactions: 1-Octadecyl Lysophosphatidic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Cancer Research

OTP has significant implications in cancer biology:

  • Tumor Progression : OTP promotes tumor growth by enhancing angiogenesis and cell survival. It has been observed to stimulate IL-2 secretion in T lymphocytes, thereby influencing immune responses against tumors .
  • Macrophage Polarization : In colorectal cancer models, OTP modulates macrophage behavior, promoting a pro-inflammatory M1 phenotype that could suppress tumor growth .

Table 1: Effects of OTP on Tumor Cells

Study FocusKey Findings
Tumor Cell SurvivalOTP reduces apoptosis in cancer cell lines
Immune ModulationEnhances IL-2 secretion in T cells
Macrophage ActivationInduces M1 polarization in macrophages

Neuroprotection

OTP's neuroprotective properties have been explored in models of neurodegeneration:

  • Cellular Protection : In neuronal cultures, OTP protects against oxidative stress-induced apoptosis, potentially offering therapeutic avenues for diseases like Alzheimer's .
  • Receptor Interaction : The compound's interaction with LPA receptors is crucial for mediating neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders.

Table 2: Neuroprotective Effects of OTP

Study FocusKey Findings
Oxidative Stress ResponseOTP mitigates neuronal cell death under stress conditions
Receptor Mediated EffectsInvolvement of LPA receptors in neuroprotection

Cardiovascular Research

OTP has been implicated in vascular biology:

  • Neointima Formation : Studies indicate that OTP can induce neointima formation through activation of PPARγ pathways, suggesting a role in vascular remodeling processes .
  • Smooth Muscle Cell Behavior : OTP influences vascular smooth muscle cell dedifferentiation, which is critical for understanding atherosclerosis and other vascular diseases.

Table 3: Cardiovascular Implications of OTP

Study FocusKey Findings
Vascular RemodelingInduces neointima formation via PPARγ activation
Smooth Muscle Cell DynamicsAffects dedifferentiation processes in vascular smooth muscle cells

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of OTP across various applications:

  • In a study examining radiation-induced apoptosis, OTP significantly reduced apoptotic markers compared to controls, demonstrating its potential as a radioprotective agent .
  • Another investigation into tumor immunity revealed that OTP inhibited CD8+ T cell function, indicating its dual role as both an immunomodulator and a potential therapeutic target for enhancing anti-tumor immunity .

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar LPA Analogs

1-Octadecyl LPA vs. Acyl-Linked LPAs (e.g., 1-Oleoyl LPA)

Property 1-Octadecyl LPA 1-Oleoyl LPA
Chemical Structure Ether-linked octadecyl chain at sn-1 Ester-linked oleoyl (C18:1) chain at sn-1
Receptor Affinity Preferential activation of LPAR1–3 Broad activation of LPAR1–6
Platelet Aggregation EC₅₀ = 9 nM EC₅₀ = 177 nM
Metabolic Stability Resistant to phospholipases due to ether bond Susceptible to hydrolysis by phospholipases
Biological Role Potent inducer of platelet activation; implicated in fibrosis and cancer Key signaling molecule in inflammation and vascular tone regulation

Key Findings :

  • The alkyl ether linkage in 1-octadecyl LPA enhances its potency in platelet aggregation by ~20-fold compared to acyl-linked analogs .
  • Acyl-LPAs, such as 1-oleoyl LPA, exhibit broader receptor activation but lower specificity for thrombotic pathways .

1-Octadecyl LPA vs. 2-Carba-LPA

2-Carba-LPA is a β-LPA analog with a cyclopropane ring replacing the glycerol backbone’s phosphate group, enabling dual activity as an LPAR agonist and autotaxin inhibitor .

Property 1-Octadecyl LPA 2-Carba-LPA
Structural Feature Ether-linked alkyl chain Cyclopropane ring and carbamate linkage
Receptor Activation LPAR1–3 LPAR1–6 (highest affinity for LPAR3/4)
Autotaxin Inhibition None IC₅₀ = 0.5–1 μM
Functional Role Pro-thrombotic and pro-migratory Anti-fibrotic and anti-cancer

Key Findings :

  • 2-Carba-LPA’s unique structure allows simultaneous receptor activation and autotaxin inhibition, making it a promising therapeutic candidate for fibrosis and metastasis .
  • 1-Octadecyl LPA lacks autotaxin-modulating activity, limiting its utility in diseases driven by autotaxin overexpression .

1-Octadecyl LPA vs. Natural LPA Complexes (e.g., Gintonin)

Gintonin, a ginseng-derived LPA-protein complex, activates LPARs via a non-canonical pathway involving lipid-protein interactions .

Property 1-Octadecyl LPA Gintonin
Composition Pure synthetic LPA analog LPA non-covalently bound to ginseng proteins
Receptor Activation Direct LPAR binding Indirect activation via protein-mediated delivery
Therapeutic Potential Limited due to pro-thrombotic effects Neuroprotective and cognitive enhancement

Key Findings :

  • Gintonin’s protein component facilitates sustained LPA release, enabling neuroprotective effects absent in synthetic 1-octadecyl LPA .

Research Implications and Limitations

  • Acyl-LPAs : Broadly used in inflammation studies but less specific .
  • 2-Carba-LPA : Dual functionality makes it superior for targeting autotaxin-driven pathologies .

Actividad Biológica

Overview

1-Octadecyl lysophosphatidic acid (1-octadecyl LPA), a bioactive lipid mediator, is an analog of lysophosphatidic acid (LPA) with a stearyl alcohol at the sn-1 position. This compound has garnered attention due to its significant role in various biological processes, primarily through its interaction with specific G protein-coupled receptors (GPCRs). The biological activities of 1-octadecyl LPA include cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility.

1-Octadecyl LPA exerts its effects by binding to one of the five identified LPA receptors (LPA1-LPA6). Upon activation of these receptors, various intracellular signaling pathways are triggered, leading to a range of physiological responses. Notably, the compound demonstrates a higher platelet aggregation activity compared to other acyl derivatives, with an effective concentration (EC50) of 9 nM for platelet aggregation, significantly lower than that of 1-octadecanoyl LPA, which has an EC50 of 177 nM .

Biological Activities

The biological activities of 1-octadecyl LPA can be categorized as follows:

  • Cell Proliferation : Promotes the growth and division of various cell types.
  • Smooth Muscle Contraction : Induces contraction in smooth muscle tissues, influencing vascular tone and gastrointestinal motility.
  • Platelet Aggregation : Enhances the clumping of platelets, which is crucial for hemostasis.
  • Neurite Retraction : Affects neuronal cells by promoting retraction of neurites, impacting nerve growth and regeneration.
  • Cell Motility : Facilitates the movement of cells, essential for processes such as wound healing and immune responses.

Research Findings

Recent studies have elucidated the pharmacological profile and potential therapeutic applications of 1-octadecyl LPA. Here are key findings from diverse research:

Table 1: Comparative Biological Activities of LPA Analogues

CompoundEC50 (nM)Biological Activity
1-Octadecyl LPA9High platelet aggregation
1-Octadecanoyl LPA177Moderate platelet aggregation
Lysophosphatidic AcidVariesCell proliferation, smooth muscle contraction

*Data derived from comparative studies on LPA analogs .

Case Studies

  • Platelet Aggregation Studies : Research indicates that 1-octadecyl LPA's potent platelet aggregating ability is primarily due to its interaction with an alkyl-specific receptor. This finding suggests potential applications in managing bleeding disorders or enhancing hemostatic responses during surgeries .
  • Neuronal Impact : In studies examining neurite retraction, it was found that 1-octadecyl LPA significantly influences neuronal morphology and could play a role in neurodegenerative conditions where neuronal plasticity is compromised .
  • Smooth Muscle Function : Investigations into smooth muscle contraction revealed that treatment with 1-octadecyl LPA resulted in increased contractile responses in gastrointestinal tissues, suggesting its potential utility in treating gastrointestinal dysmotility disorders .

Q & A

Basic Research Questions

Q. What distinguishes 1-octadecyl lysophosphatidic acid (LPA) from other LPA analogs in terms of structure and receptor specificity?

  • Methodological Answer : The sn-1 stearic acid (C18:0) chain in 1-octadecyl LPA confers distinct hydrophobic interactions with LPA receptors (e.g., LPA1/LPA2) compared to unsaturated analogs like 1-oleoyl LPA (C18:1). To validate receptor specificity, employ competitive binding assays using radiolabeled LPA and receptor-transfected cell lines. For example, compare displacement curves of 1-octadecyl LPA against endogenous LPA in HEK293 cells expressing LPA1 .

Q. What are the standard methods for quantifying 1-octadecyl LPA in biological samples?

  • Methodological Answer : Use competitive enzyme-linked immunosorbent assays (ELISA) with anti-LPA antibodies, which detect concentrations as low as 56.2 ng/mL . For higher specificity, pair liquid chromatography-mass spectrometry (LC-MS) with a C18 reverse-phase column to separate 1-octadecyl LPA from structurally similar lipids like 1-oleoyl LPA .

Q. Which model systems are optimal for studying 1-octadecyl LPA’s signaling effects?

  • Methodological Answer : Primary murine microglia or BV-2 cells are suitable for studying M1/M2 polarization effects, as 1-octadecyl LPA alters caspase activation and mitochondrial permeability . For in vivo studies, zebrafish models with LPA receptor knockouts (e.g., lpar3 mutants) can clarify its role in neural development .

Advanced Research Questions

Q. How can researchers resolve contradictory data on 1-octadecyl LPA’s role in cancer progression?

  • Methodological Answer : Contradictions arise from cell-type-specific receptor expression (e.g., LPA1 vs. LPA3) and metabolic stability. To address this:

  • Profile receptor expression in target cells using qPCR or flow cytometry .
  • Compare 1-octadecyl LPA’s half-life to endogenous LPA via time-course metabolomics in serum-containing vs. serum-free media .

Q. What experimental strategies mitigate interference from endogenous LPA during 1-octadecyl LPA studies?

  • Methodological Answer :

  • Use lipid extraction protocols with acidic conditions (e.g., 0.1M HCl) to precipitate proteins and isolate 1-octadecyl LPA .
  • Employ LPA phosphatase inhibitors (e.g., sodium vanadate) to prevent degradation of exogenous 1-octadecyl LPA .

Q. How does 1-octadecyl LPA’s stability in vitro compare to in vivo environments?

  • Methodological Answer : In vitro, 1-octadecyl LPA is stable in albumin-containing buffers (e.g., 0.1% BSA) but degrades rapidly in plasma due to esterase activity. To mimic in vivo conditions:

  • Pre-treat serum samples with paraoxonase inhibitors .
  • Use deuterated 1-octadecyl LPA as an internal standard for LC-MS quantification .

Q. What mechanisms explain 1-octadecyl LPA’s dual pro-apoptotic and pro-survival effects in different cell types?

  • Methodological Answer : The dichotomy likely stems from differential activation of caspase cascades (e.g., caspase-3 vs. caspase-8) and mitochondrial permeability transition pore (PTPC) modulation. To investigate:

  • Perform siRNA knockdown of PTPC components (e.g., cyclophilin D) in cancer cells .
  • Monitor real-time caspase activation using FRET-based biosensors .

Q. Data Contradiction Analysis

Q. Why do some studies report 1-octadecyl LPA as a weak agonist of LPA3, while others show no activity?

  • Methodological Answer : Discrepancies may arise from assay sensitivity or lipid aggregation. To clarify:

  • Use surface plasmon resonance (SPR) to measure direct binding kinetics between 1-octadecyl LPA and purified LPA3 extracellular domains .
  • Compare results in detergent-containing vs. detergent-free buffers to assess aggregation effects .

Q. Key Research Considerations

  • Stability : Store 1-octadecyl LPA at -80°C under argon to prevent oxidation .
  • Specificity : Validate antibody cross-reactivity using lipid arrays before ELISA .
  • Model Selection : Prioritize cell lines with defined LPA receptor expression profiles (e.g., HT-29 for LPA2, SKOV-3 for LPA1) .

Propiedades

IUPAC Name

(2-hydroxy-3-octadecoxypropyl) dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H45O6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26-19-21(22)20-27-28(23,24)25/h21-22H,2-20H2,1H3,(H2,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUYDUFSUADEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name LysoPA(O-18:0/0:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011144
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Octadecyl Lysophosphatidic Acid
1-Octadecyl Lysophosphatidic Acid
1-Octadecyl Lysophosphatidic Acid
1-Octadecyl Lysophosphatidic Acid
1-Octadecyl Lysophosphatidic Acid
1-Octadecyl Lysophosphatidic Acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.